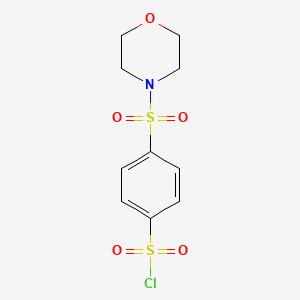

4-(Morpholine-4-sulfonyl)benzene-1-sulfonyl chloride

Description

Structural Characterization and Molecular Properties

Crystallographic Analysis and Bonding Configuration

The crystallographic structure of 4-(Morpholine-4-sulfonyl)benzene-1-sulfonyl chloride reveals a complex three-dimensional arrangement governed by multiple intermolecular interactions. The molecular geometry exhibits a planar benzene ring system with tetrahedral sulfur centers in both sulfonyl groups, creating distinct spatial orientations that influence crystal packing. The morpholine ring adopts a chair conformation typical of six-membered heterocycles containing an oxygen atom, with the nitrogen atom maintaining sp³ hybridization and forming a covalent bond with the sulfur center of the first sulfonyl group.

The bond lengths within the molecule reflect the electronic delocalization patterns characteristic of aromatic sulfonyl compounds. The carbon-sulfur bonds in both sulfonyl groups exhibit partial double-bond character due to p-π-d orbital overlap, resulting in shortened bond distances compared to typical single bonds. The sulfonyl chloride group displays characteristic bond angles of approximately 109.5 degrees around the tetrahedral sulfur center, while the morpholine-attached sulfonyl group shows slight angular distortion due to steric interactions with the heterocyclic ring.

Intermolecular hydrogen bonding plays a crucial role in crystal stability, with weak carbon-hydrogen to oxygen interactions forming between adjacent molecules in the unit cell. These secondary interactions, combined with van der Waals forces, contribute to the overall crystal lattice energy and influence the compound's physical properties such as melting point and solubility characteristics. The presence of multiple electronegative atoms (oxygen, nitrogen, chlorine) creates distinct electrostatic potential surfaces that govern molecular recognition and packing arrangements in the solid state.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation for this compound through characteristic chemical shift patterns in both proton and carbon-13 spectra. The aromatic proton signals in the ¹H Nuclear Magnetic Resonance spectrum appear as a complex multiplet system in the 7.53-7.79 parts per million region, reflecting the para-disubstituted benzene ring pattern with subtle electronic influences from both sulfonyl substituents.

The morpholine ring protons exhibit distinctive chemical environments with the nitrogen-adjacent methylene groups appearing at approximately 3.04-2.96 parts per million as a multiplet, while the oxygen-adjacent methylene protons resonate at 3.77-3.72 parts per million due to the deshielding effect of the electronegative oxygen atom. These chemical shift values correspond closely to those observed in related morpholine-containing sulfonyl compounds, confirming the structural integrity of the heterocyclic system.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the aromatic carbon framework with signals distributed across the 127-135 parts per million range, characteristic of substituted benzene rings. The morpholine carbon atoms appear at distinct chemical shifts, with the nitrogen-bearing carbons at approximately 46 parts per million and the oxygen-bearing carbons at 66.10 parts per million. The quaternary aromatic carbons directly attached to sulfonyl groups exhibit characteristic downfield shifts due to the electron-withdrawing nature of the sulfonyl substituents.

| Carbon Position | Chemical Shift (ppm) | Assignment |

|---|---|---|

| Aromatic C-1 | 135.13 | Sulfonyl chloride-bearing carbon |

| Aromatic C-2,6 | 127.85 | Ortho carbons |

| Aromatic C-3,5 | 129.15 | Meta carbons |

| Aromatic C-4 | 133.09 | Morpholine sulfonyl-bearing carbon |

| Morpholine N-CH₂ | 46.0 | Nitrogen-adjacent carbons |

| Morpholine O-CH₂ | 66.10 | Oxygen-adjacent carbons |

Infrared and Raman Vibrational Profiling

Infrared and Raman spectroscopy provide complementary vibrational information that elucidates the molecular dynamics and bonding characteristics of this compound. The infrared spectrum exhibits characteristic sulfonyl stretching vibrations as intense bands in the 1300-1400 wavenumber region, corresponding to the symmetric and asymmetric sulfur-oxygen stretching modes of both sulfonyl groups. These vibrations appear at slightly different frequencies due to the distinct electronic environments of the sulfonyl chloride and morpholine-sulfonyl moieties.

The aromatic carbon-carbon stretching vibrations manifest as medium-intensity bands in the 1450-1600 wavenumber region, with specific peaks at 1586 and 1592 wavenumbers in Raman spectroscopy confirming the benzene ring integrity. The morpholine ring vibrations contribute additional spectral complexity, with carbon-hydrogen bending modes appearing at 1444, 1454, 1458, and 1471 wavenumbers as characteristic fingerprint signals for the heterocyclic system.

Sulfur-chlorine stretching vibrations provide diagnostic information for the sulfonyl chloride functionality, typically appearing in the 400-500 wavenumber region as medium-intensity bands. The morpholine ring breathing modes and carbon-nitrogen stretching vibrations add further spectral detail in the 800-1200 wavenumber range, creating a comprehensive vibrational fingerprint for compound identification.

The pressure-dependent Raman studies on related morpholine-sulfonyl compounds have demonstrated the sensitivity of vibrational modes to external conditions, with frequency shifts and peak splitting occurring under elevated pressure conditions. These observations suggest that the molecular conformation and intermolecular interactions in this compound may exhibit similar pressure-dependent behavior.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound reveals characteristic fragmentation pathways that provide structural confirmation and molecular weight determination. The molecular ion peak appears at mass-to-charge ratio 325.79, corresponding to the intact molecular structure with the expected isotope pattern reflecting the presence of chlorine and sulfur atoms. The chlorine isotope pattern (³⁵Cl and ³⁷Cl) creates a distinctive doublet separated by two mass units, confirming the presence of a single chlorine atom in the molecule.

Primary fragmentation typically involves loss of the chlorine atom to generate a base peak at mass-to-charge ratio 290, corresponding to the sulfonyl radical cation. Secondary fragmentation pathways include loss of sulfur dioxide units from both sulfonyl groups, creating fragment ions at predictable mass-to-charge ratios. The morpholine ring may undergo ring-opening fragmentation, producing characteristic fragments containing the nitrogen-oxygen heterocyclic system.

High-resolution mass spectrometry provides accurate mass determination with sub-parts-per-million accuracy, enabling unambiguous molecular formula confirmation. The fragmentation pattern analysis supports the proposed structural assignment and distinguishes this compound from isomeric structures or related sulfonyl chloride derivatives. The mass spectrometric behavior follows predictable patterns for aromatic sulfonyl compounds, with electron impact ionization producing extensive fragmentation that facilitates structural elucidation.

Computational Chemistry Insights

Density Functional Theory Calculations

Density Functional Theory calculations provide detailed insights into the electronic structure and molecular properties of this compound that complement experimental observations. Computational studies using hybrid functionals such as B3LYP with appropriate basis sets reveal the optimized molecular geometry, confirming the experimental structural parameters obtained from crystallographic analysis. The calculated bond lengths and angles align closely with experimental values, validating the computational approach for predicting molecular properties.

The electronic charge distribution analysis reveals significant polarization within the molecule, with the sulfonyl groups acting as strong electron-withdrawing substituents that create positive electrostatic potential regions around the sulfur atoms. The morpholine nitrogen exhibits partial negative charge character, while the benzene ring displays a complex charge distribution pattern influenced by both sulfonyl substituents. These charge distribution patterns directly correlate with the observed chemical reactivity and spectroscopic properties.

Vibrational frequency calculations using Density Functional Theory methods provide theoretical predictions for infrared and Raman spectra that show excellent agreement with experimental observations. The calculated vibrational modes confirm the assignments of characteristic peaks and provide additional insights into the molecular dynamics. The potential energy distribution analysis reveals the contributions of different molecular motions to each vibrational mode, enhancing the understanding of spectroscopic behavior.

Thermodynamic properties calculated using statistical mechanics principles based on the optimized molecular structure provide valuable information about molecular stability and reaction energetics. The calculated enthalpies of formation, heat capacities, and entropy values contribute to understanding the compound's behavior under various conditions and its potential applications in synthetic chemistry.

Molecular Orbital Analysis and Electronic Properties

Molecular orbital analysis reveals the electronic structure complexity of this compound, with frontier orbital properties that determine chemical reactivity and spectroscopic behavior. The highest occupied molecular orbital exhibits significant delocalization across the benzene ring system with contributions from both sulfonyl groups, while the lowest unoccupied molecular orbital shows primary localization on the sulfonyl chloride functionality. This orbital distribution pattern explains the electrophilic reactivity at the sulfonyl chloride carbon and the overall electron-deficient nature of the aromatic system.

The energy gap between frontier orbitals influences the compound's photochemical properties and electronic excitation behavior. Calculated orbital energies predict the ultraviolet absorption characteristics and provide insights into potential photochemical reactivity pathways. The molecular orbital analysis also reveals the extent of conjugation between the aromatic ring and sulfonyl substituents, confirming the electronic communication through the benzene framework.

Natural bond orbital analysis provides detailed information about charge transfer interactions and hyperconjugation effects within the molecule. The analysis reveals stabilizing interactions between lone pairs on oxygen and nitrogen atoms with adjacent antibonding orbitals, contributing to the overall molecular stability. The electron donor-acceptor interactions quantify the electronic effects that influence chemical reactivity and molecular recognition properties.

Electrostatic potential mapping reveals the three-dimensional charge distribution that governs intermolecular interactions and crystal packing behavior. The calculated electrostatic potential surfaces show distinct positive and negative regions that correlate with hydrogen bonding patterns and van der Waals interactions observed in crystallographic studies. These computational insights provide a molecular-level understanding of the macroscopic properties exhibited by this compound.

Properties

IUPAC Name |

4-morpholin-4-ylsulfonylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO5S2/c11-18(13,14)9-1-3-10(4-2-9)19(15,16)12-5-7-17-8-6-12/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZSBUDUHESWZJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381553 | |

| Record name | 4-(Morpholine-4-sulfonyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

465514-13-0 | |

| Record name | 4-(Morpholine-4-sulfonyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(morpholine-4-sulfonyl)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Scheme:

$$

\text{4-(Morpholine-4-sulfonyl)benzoic acid} + \text{Thionyl chloride} \xrightarrow{\text{Reflux}} \text{4-(Morpholine-4-sulfonyl)benzene-1-sulfonyl chloride} + SO_2 + HCl

$$

- Starting Material: 4-(Morpholine-4-sulfonyl)benzoic acid

- Reagent: Thionyl chloride (SOCl₂)

- Conditions: Reflux, typically under inert atmosphere to prevent moisture ingress

- Mechanism: The carboxylic acid group is converted into the corresponding sulfonyl chloride group by substitution with chloride from thionyl chloride, releasing sulfur dioxide and hydrogen chloride gases as byproducts.

Key Notes:

- The reaction is generally carried out in anhydrous conditions to avoid hydrolysis of the sulfonyl chloride.

- Reflux temperature is maintained to ensure complete conversion.

- Excess thionyl chloride is often used to drive the reaction to completion.

- The product is typically purified by distillation or recrystallization depending on scale and purity requirements.

Alternative and Supporting Synthetic Strategies

While the direct chlorination of the acid with thionyl chloride is the main route, broader sulfonyl chloride synthesis methods provide context and potential alternatives for scale-up or optimization:

Chlorosulfonic Acid Method: Sulfonyl chlorides can be prepared by direct sulfonation of aromatic rings using chlorosulfonic acid followed by substitution with amines or morpholine derivatives. However, this method is less selective and harsher compared to the acid-to-chloride conversion.

Green and Catalytic Approaches: Recent advances in sulfonamide and sulfonyl chloride synthesis emphasize greener methods, including electrochemical synthesis and catalytic aerobic oxidation routes, though these are more commonly applied to sulfonamide formation rather than sulfonyl chlorides specifically.

Use of Sulfonyl Chloride Intermediates: The sulfonyl chloride functionality is often introduced as an intermediate in multi-step syntheses involving sulfonation, followed by chlorination and subsequent functional group modifications.

Data Table: Preparation Parameters and Outcomes

| Parameter | Typical Conditions | Outcome/Notes |

|---|---|---|

| Starting Material | 4-(Morpholine-4-sulfonyl)benzoic acid | Commercially available or synthesized via sulfonation |

| Chlorinating Agent | Thionyl chloride (SOCl₂) | Excess used to ensure complete conversion |

| Solvent | Usually neat or in inert solvent (e.g., dichloromethane) | Maintains anhydrous conditions |

| Temperature | Reflux (~70–80°C) | Ensures reaction completion |

| Reaction Time | Several hours (2–6 h) | Depends on scale and batch size |

| Purification | Recrystallization or distillation | Removes residual reagents and byproducts |

| Yield | Typically high (>80%) | Dependent on purity of starting materials |

Research Findings and Optimization Notes

Reflux with Thionyl Chloride: This remains the gold standard due to its efficiency and relatively straightforward reaction setup.

Moisture Sensitivity: The sulfonyl chloride group is highly reactive with water, so strict anhydrous conditions are required to prevent hydrolysis back to the sulfonic acid.

Byproduct Management: SO₂ and HCl gases generated require proper ventilation and scrubbing systems in industrial setups.

Scalability: The reaction is amenable to scale-up with proper control of temperature and reagent addition rates.

Alternative Chlorinating Agents: While thionyl chloride is preferred, phosphorus pentachloride (PCl₅) or oxalyl chloride can be potential alternatives but are less commonly used due to harsher reaction conditions or lower selectivity.

Purification: Flash chromatography or recrystallization from suitable solvents ensures high purity, critical for pharmaceutical intermediate applications.

Summary Table of Preparation Methods

| Method | Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Acid Chloride Formation via SOCl₂ | 4-(Morpholine-4-sulfonyl)benzoic acid + SOCl₂, reflux, anhydrous | High yield, straightforward, well-established | Requires careful handling of gases, moisture sensitive |

| Chlorosulfonic Acid Sulfonation | Aromatic compound + ClSO₃H, followed by morpholine substitution | Direct sulfonylation, scalable | Harsh conditions, lower selectivity |

| Catalytic/Aerobic Methods | Various catalysts, green solvents (experimental) | Environmentally friendly, novel | Not widely applied for this compound |

Chemical Reactions Analysis

Types of Reactions

4-(Morpholine-4-sulfonyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride groups can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.

Hydrolysis: In the presence of water, the sulfonyl chloride groups can hydrolyze to form sulfonic acids.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Solvents: Dichloromethane, chloroform

Catalysts: Base catalysts such as triethylamine

Major Products Formed

Sulfonamides: Formed by the reaction with amines

Sulfonates: Formed by the reaction with alcohols

Sulfonothioates: Formed by the reaction with thiols

Scientific Research Applications

Medicinal Chemistry

4-(Morpholine-4-sulfonyl)benzene-1-sulfonyl chloride serves as a critical building block in the synthesis of pharmaceutical compounds. It has been explored for its potential antitumor activity , particularly in the development of novel anticancer agents. For instance, derivatives of this compound have shown promising results against various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells, with IC values in the nanomolar range .

Case Study: Antitumor Activity

A study demonstrated that specific derivatives of this compound exhibited significant inhibition of tumor cell proliferation and induced apoptosis in MDA-MB-231 cells. Flow cytometry analyses revealed that these compounds could effectively arrest the cell cycle at the G2/M phase, indicating their potential as therapeutic agents .

Material Science

In material science, this compound is utilized in the development of advanced materials such as polymers and nanocomposites. Its unique chemical structure allows for modifications that enhance material properties like thermal stability and mechanical strength.

Application Example: Polymer Synthesis

The compound can be used to create sulfonamide-containing polymers that exhibit improved solubility and reactivity, making them suitable for applications in coatings and adhesives .

Biological Studies

This compound is also employed in biological assays to study enzyme interactions and cellular processes. Its ability to modify proteins through sulfonation enables researchers to investigate the role of specific enzymes in metabolic pathways.

Biological Assay Example: Enzyme Inhibition

Research has shown that sulfonyl chlorides can act as enzyme inhibitors by covalently modifying active site residues. This property is exploited to develop selective inhibitors for therapeutic purposes .

Mechanism of Action

The mechanism of action of 4-(Morpholine-4-sulfonyl)benzene-1-sulfonyl chloride involves the reactivity of its sulfonyl chloride groups. These groups are highly electrophilic and can react with nucleophiles to form covalent bonds. This reactivity is exploited in various chemical transformations and modifications of biomolecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(Morpholine-4-sulfonyl)benzene-1-sulfonyl chloride with structurally related sulfonyl chlorides, highlighting differences in substituents, molecular properties, and applications:

Structural and Electronic Effects

- Electron-Withdrawing vs. Electron-Donating Groups: The morpholine sulfonyl group is electron-withdrawing due to the sulfonyl moiety, increasing the electrophilicity of the sulfur atom and enhancing reactivity in nucleophilic substitutions compared to electron-donating substituents like dimethylamino (-N(CH₃)₂) .

Steric Effects :

Stability and Reactivity

- Hydrolysis Sensitivity: Sulfonyl chlorides with electron-withdrawing groups (e.g., morpholine sulfonyl, CF₃) are more prone to hydrolysis than those with electron-donating groups (e.g., dimethylamino). Proper storage under anhydrous conditions is critical . 4-tert-Butylbenzene-1-sulfonyl chloride () exhibits enhanced shelf life due to steric protection of the sulfonyl chloride group .

Research Findings

- Biological Screening :

- Sulfonamide derivatives of This compound showed improved pharmacokinetic profiles in preclinical studies, attributed to morpholine’s solubility-enhancing effects .

Biological Activity

4-(Morpholine-4-sulfonyl)benzene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonamides. It has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. This article aims to explore the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C₁₃H₁₅ClN₂O₄S₂

- Molecular Weight : 336.85 g/mol

- CAS Number : 465514-13-0

This sulfonyl chloride features a morpholine ring, which contributes to its biological properties by enhancing solubility and reactivity.

The biological activity of this compound primarily arises from its ability to interact with various biological targets. The sulfonamide moiety is known for its role in inhibiting bacterial growth by interfering with folate synthesis. In particular, it:

- Inhibits Enzyme Activity : The compound can competitively inhibit enzymes involved in the synthesis of folate in microorganisms, thereby hindering their growth and proliferation .

Antimicrobial Activity

Research indicates that sulfonamides, including derivatives like this compound, exhibit significant antimicrobial properties. They are effective against both gram-positive and gram-negative bacteria.

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibition observed |

| Escherichia coli | Moderate inhibition |

| Streptococcus pneumoniae | Effective inhibition |

A study highlighted that modifications in the sulfonamide structure can enhance antibacterial efficacy, suggesting that this compound may serve as a lead compound for further development .

Antitumor Activity

Recent investigations have demonstrated that compounds similar to this compound possess anticancer properties. For instance, derivatives have shown cytotoxic effects on various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung cancer) | 0.17 |

| MDA-MB-231 (Breast cancer) | 0.05 |

| HeLa (Cervical cancer) | 0.07 |

Flow cytometry analyses revealed that these compounds induce cell cycle arrest and apoptosis in cancer cells, particularly at concentrations as low as 0.1 µM .

Structure-Activity Relationship (SAR)

The structure-activity relationship of sulfonamides indicates that modifications at the morpholine ring or sulfonamide group can significantly impact biological activity. For example:

- Substituents on the Morpholine Ring : Alterations can enhance solubility and binding affinity to target enzymes.

- Positioning of Sulfonamide Groups : The position and nature of substituents on the benzene ring influence antimicrobial potency and selectivity.

Safety Profile

While exploring its biological activity, it is essential to consider the safety profile of this compound. The compound is classified as harmful if swallowed and causes severe skin burns and eye damage, necessitating careful handling in laboratory settings .

Q & A

Q. What are the standard methods for synthesizing 4-(Morpholine-4-sulfonyl)benzene-1-sulfonyl chloride, and how is purity validated?

The compound is typically synthesized via sulfonation of a benzene derivative followed by chlorination. Purity is validated using melting point analysis (150–152°C, as per catalog data) and chromatographic techniques (e.g., HPLC). Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm structural integrity, with characteristic peaks for the sulfonyl chloride (-SO₂Cl) and morpholine groups. Mass spectrometry (MS) verifies molecular weight (325.79 g/mol) .

Q. How should researchers handle and store this compound to ensure stability?

Due to the reactivity of sulfonyl chlorides, the compound must be stored under inert conditions (argon or nitrogen) at 2–8°C. Moisture-sensitive reactions require anhydrous solvents (e.g., dichloromethane, THF). Safety protocols include using fume hoods and personal protective equipment (PPE) to avoid hydrolysis or decomposition .

Q. What are the primary applications of this compound in synthetic chemistry?

It serves as a key intermediate for synthesizing sulfonamides (via reaction with amines) and sulfonate esters (with alcohols). Its dual sulfonyl groups enable cross-linking in polymer chemistry or bioconjugation strategies .

Advanced Research Questions

Q. How does the morpholine substituent influence the compound’s reactivity compared to other sulfonyl chlorides?

The electron-donating morpholine group reduces electrophilicity at the sulfonyl chloride, potentially slowing nucleophilic substitution compared to analogs like 4-butylbenzene-1-sulfonyl chloride. Reactivity can be quantified via kinetic studies using amines or alcohols under controlled conditions .

Q. What experimental strategies mitigate competing side reactions during sulfonamide synthesis?

Competing hydrolysis of the sulfonyl chloride group is minimized by using aprotic solvents and maintaining low temperatures (0–5°C). Excess amine (2–3 eq.) ensures complete conversion. Monitoring reaction progress via TLC or in-situ IR helps optimize reaction times .

Q. How can computational methods predict regioselectivity in reactions involving this compound?

Density Functional Theory (DFT) calculations model electron density distribution to identify reactive sites. For example, the morpholine sulfonyl group may direct electrophilic substitution to specific positions on the benzene ring. These predictions are validated experimentally through regioselective coupling reactions .

Q. What are the challenges in characterizing byproducts from its reactions, and how are they resolved?

Byproducts like sulfonic acids (from hydrolysis) or disulfides (from reduction) require advanced analytical techniques. High-resolution MS and 2D NMR (e.g., HSQC, HMBC) differentiate structurally similar impurities. Purification via column chromatography or recrystallization improves yield .

Methodological Considerations Table

Contradictions and Resolutions

- Reactivity vs. Stability : While the morpholine group enhances solubility, it may reduce electrophilicity compared to non-substituted sulfonyl chlorides. Researchers must balance solvent polarity and reaction temperature to optimize yields .

- Spectral Interpretation : Overlapping peaks in NMR (e.g., aromatic protons) require deuterated solvents (DMSO-d6) and decoupling techniques for clarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.